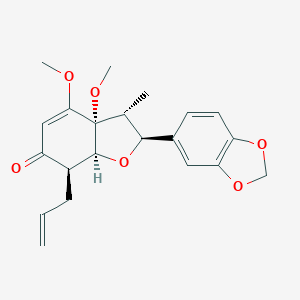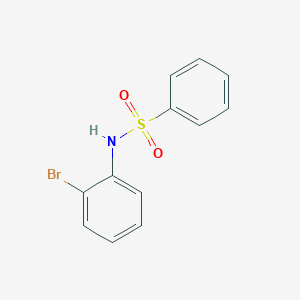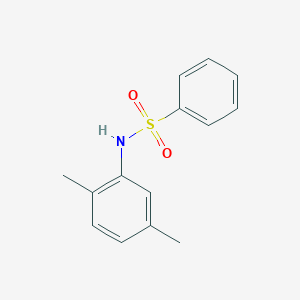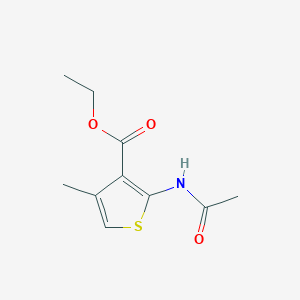
2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde
Descripción general
Descripción
2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde is a chemical compound with the empirical formula C12H10ClNO . It has a molecular weight of 219.67 . The compound is typically in solid form .
Synthesis Analysis
The synthesis of 2-chloroquinoline-3-carbaldehydes, which includes this compound, often follows the Meth-Cohn synthesis using Vilsmeier reagent (DMF + POCl 3 or PCl 5) upon heating .Molecular Structure Analysis
The SMILES string of this compound isCc1cc(C)c2cc(C=O)c(Cl)nc2c1 . This provides a text representation of the compound’s structure. Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is 219.67 , and its empirical formula is C12H10ClNO .Aplicaciones Científicas De Investigación
Electronic and Optical Properties
- Structural and Electronic Features : A study by Kurban, Sertbakan, and Gündüz (2020) explored the structural, electronic, and optical properties of quinoline derivatives, including 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde (C7DMQCA). They found that C7DMQCA exhibits lower optical bandgap, higher refractive index, and better optical conductivity compared to its analogs, suggesting potential applications in optical materials and electronics (Kurban, Sertbakan, & Gündüz, 2020).
Synthesis and Chemical Reactivity
- Synthesis of Quinoline Derivatives : The synthesis of quinoline derivatives is crucial in various industrial and medical applications. Aydemir and Kaban (2018) highlighted the synthesis of 4,7-Dimethylquinoline-2-carboxaldehyde, a related compound, emphasizing its significance in producing analytical reagents, ligands, and pharmaceutical substances (Aydemir & Kaban, 2018).
- Chemical Reactivity Studies : El-Gohary et al. (2017) investigated the chemical reactivity of a related compound, 4,9-Dimethoxy-5-oxo-5H-furo[3,2-g]chromene-6-Carboxaldehyde, towards various nitrogen nucleophiles. This study provides insights into the reactivity patterns that could be relevant for this compound (El-Gohary, Ibrahim, El-Sawy, & Abdel-fatah, 2017).
Biological and Pharmaceutical Applications
- Potential in Antitubercular Therapy : Marvadi et al. (2020) synthesized and evaluated novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides for antitubercular activity. This research indicates the potential application of similar quinoline derivatives in developing treatments for tuberculosis (Marvadi, Nagineni, Safoora, Krishna, Sriram, & Kantevari, 2020).
- Antimicrobial Screening : Desai et al. (2012) researched 2-Chloroquinoline-3-carbaldehyde derivatives, examining their antibacterial and antifungal activities. Their findings suggest that derivatives of this compound might have similar antimicrobial properties (Desai, Shihory, Rajpara, & Dodiya, 2012).
Catalysis and Chemical Transformations
- Catalytic Applications : Zeng et al. (2009) demonstrated the use of related quinoline derivatives in catalyzing the synthesis of nitrogen-containing heterocycles. This implies potential catalytic applications for this compound in organic synthesis (Zeng, Frey, Kinjo, Donnadieu, & Bertrand, 2009).
Molecular Docking and Computational Studies
- Molecular Docking Analysis : Saral et al. (2021) conducted molecular docking studies on 2-chloroquinoline-3-carboxaldehyde to understand its biological functions. Such computational analyses could be applied to this compound for predicting its interactions with biological targets (Saral, Sudha, Muthu, Sevvanthi, Sangeetha, & Selvakumari, 2021).
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-5,7-dimethylquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-7-3-8(2)10-5-9(6-15)12(13)14-11(10)4-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMGKYRNZAHUIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C(=NC2=C1)Cl)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355971 | |
| Record name | 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
482639-32-7 | |
| Record name | 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 482639-32-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1H-Cyclopent[c]isoxazole-1-ethanol,-alpha--ethylhexahydro-,(3a-alpha-,6a-alpha-)-[partial]-(9CI)](/img/structure/B187019.png)
![1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene](/img/structure/B187021.png)


![4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B187028.png)
![Benzene, 1-methyl-4-[[1-(phenylmethyl)-2-cyclohexen-1-yl]sulfonyl]-](/img/structure/B187029.png)

![4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B187034.png)